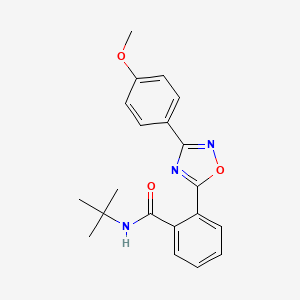
N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, commonly known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system, and their dysfunction has been implicated in numerous neurological and psychiatric disorders. TBOA has been widely used in scientific research to investigate the role of EAATs in these disorders and to develop potential therapies.
Mécanisme D'action
TBOA is a non-competitive inhibitor of N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, meaning that it binds to a site on the transporter other than the glutamate binding site and inhibits its activity. By inhibiting N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, TBOA increases extracellular glutamate levels and prolongs its effects on postsynaptic receptors, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
TBOA has been shown to have a number of biochemical and physiological effects. In addition to its effects on glutamate reuptake, TBOA has been shown to increase the expression of the pro-inflammatory cytokine interleukin-1β and to decrease the expression of the antioxidant enzyme superoxide dismutase. TBOA has also been shown to increase the expression of the immediate early gene c-fos, which is involved in neuronal plasticity and learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
TBOA has several advantages for use in laboratory experiments. It is highly selective for N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide and does not affect other neurotransmitter transporters or receptors. It is also highly potent, with a low nanomolar affinity for N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. However, TBOA has several limitations. It is relatively unstable and must be stored at low temperatures. It is also highly toxic and can induce seizures and neuronal damage at high concentrations.
Orientations Futures
There are several future directions for research involving TBOA. One area of interest is the development of more selective and less toxic EAAT inhibitors for potential therapeutic use in neurological and psychiatric disorders. Another area of interest is the investigation of the role of N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the development of new imaging techniques to visualize EAAT activity in vivo could provide valuable insights into the role of N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in normal and pathological brain function.
Méthodes De Synthèse
TBOA can be synthesized through a multi-step process involving the reaction of tert-butylamine with 4-methoxybenzyl chloride to form N-(tert-butyl)-4-methoxybenzylamine. This intermediate is then reacted with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid to form TBOA.
Applications De Recherche Scientifique
TBOA has been extensively used in scientific research to investigate the role of N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in neurological and psychiatric disorders. Studies have shown that TBOA can induce seizures and epileptiform activity in animal models, suggesting that EAAT dysfunction may be involved in the pathogenesis of epilepsy. TBOA has also been used to investigate the role of N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in depression, anxiety, and addiction.
Propriétés
IUPAC Name |
N-tert-butyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-20(2,3)22-18(24)15-7-5-6-8-16(15)19-21-17(23-26-19)13-9-11-14(25-4)12-10-13/h5-12H,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDNMSYFXLROOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




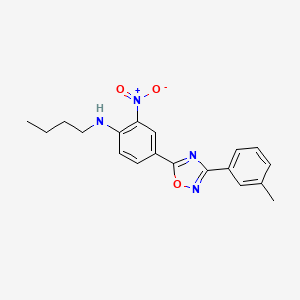

![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715949.png)

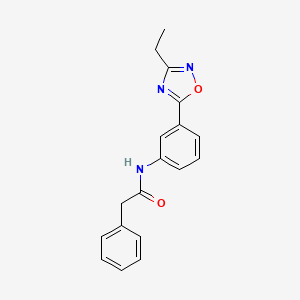
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7715984.png)
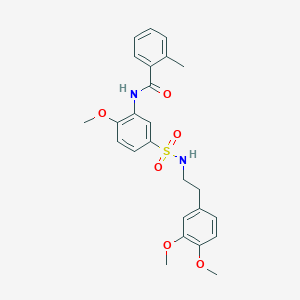

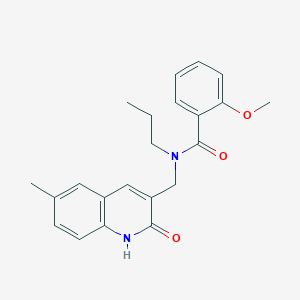

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7716014.png)